molecular formula C12H24FeN4O4 B13752749 IRON, (ETHANEDIOATO(2-)-O,O')BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- CAS No. 75079-26-4

IRON, (ETHANEDIOATO(2-)-O,O')BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))-

Cat. No.: B13752749
CAS No.: 75079-26-4
M. Wt: 344.19 g/mol
InChI Key: JFJIOFMRXLZLGO-UHFFFAOYSA-L
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Description

IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- is a coordination compound that features iron as the central metal ion, coordinated by ethanedioate (oxalate) and 1-methylpiperazine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- typically involves the reaction of iron salts with ethanedioate and 1-methylpiperazine under controlled conditions. One common method involves dissolving iron(III) chloride in water, followed by the addition of ethanedioic acid and 1-methylpiperazine. The reaction mixture is then heated to facilitate the formation of the coordination complex. The product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pH, and concentration of reactants, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(IV) or iron(V) complexes, while reduction typically results in iron(II) complexes. Substitution reactions can produce a variety of new coordination compounds with different ligands .

Scientific Research Applications

IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- has several applications in scientific research:

Mechanism of Action

The mechanism by which IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- exerts its effects involves the interaction of the iron center with various molecular targets. The iron ion can participate in redox reactions, facilitating electron transfer processes. The ligands, ethanedioate and 1-methylpiperazine, can also interact with biological molecules, influencing the compound’s overall activity. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .

Comparison with Similar Compounds

Similar Compounds

  • IRON, (ETHANEDIOATO(2-)-O,O’)BIS(2-METHYLPIPERAZINE-N(sup 1),N(sup 4))-
  • IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-ETHYLPIPERAZINE-N(sup 1),N(sup 4))-
  • IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PROPYLPIPERAZINE-N(sup 1),N(sup 4))-

Uniqueness

The uniqueness of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- lies in its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

75079-26-4

Molecular Formula

C12H24FeN4O4

Molecular Weight

344.19 g/mol

IUPAC Name

iron(2+);1-methylpiperazine;oxalate

InChI

InChI=1S/2C5H12N2.C2H2O4.Fe/c2*1-7-4-2-6-3-5-7;3-1(4)2(5)6;/h2*6H,2-5H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2

InChI Key

JFJIOFMRXLZLGO-UHFFFAOYSA-L

Canonical SMILES

CN1CCNCC1.CN1CCNCC1.C(=O)(C(=O)[O-])[O-].[Fe+2]

Origin of Product

United States

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